molecular formula C11H9N3O2 B1420748 (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile CAS No. 1211484-07-9

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

Cat. No. B1420748
M. Wt: 215.21 g/mol
InChI Key: JAEXJKAOSXCOIO-UHFFFAOYSA-N
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Description

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, also known as MDQA, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. MDQA belongs to the class of quinazoline derivatives and has been shown to exhibit interesting biological activities.

Scientific Research Applications

Anticonvulsant Activity Studies

A significant application of derivatives of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile is in anticonvulsant activity studies. Kayal et al. (2019) synthesized a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and evaluated them for anticonvulsant activities. The study revealed a promising compound with improved convulsive syndrome rates in mice without impairing motor coordination, indicating potential for further research in this area (Kayal et al., 2019).

Synthesis via Photochemical Reactions

Wu and Yang (2016) explored the synthesis of quinazolinones via a visible-light-mediated reaction, employing a photochemical process in the absence of external photosensitizers. This method indicates the versatility of such compounds in synthesis methodologies (Wu & Yang, 2016).

Tautomerism and Structure Analysis

Research by Land et al. (2003) focused on the oxidation of (3,4-dihydroxyphenyl)acetonitrile, which gives an isomeric ortho-quinone, highlighting the compound's role in studying tautomerism and structure analysis in organic chemistry (Land et al., 2003).

Antimicrobial and Antifungal Activities

Surikova et al. (2015) synthesized 3-Substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles and evaluated their antimicrobial and antifungal activities. The study noted weak activities against various bacteria and fungi, underscoring the need for further investigation into these biological properties (Surikova et al., 2015).

Multi-Addressable Fluorescent Switch

Ding et al. (2014) synthesized a new photochromic diarylethene with a triazole-bridged methylquinoline group, exhibiting photochromism and fluorescent switching properties. This research demonstrates the potential of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile derivatives in developing advanced materials for sensing and switching applications (Ding et al., 2014).

properties

IUPAC Name

2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEXJKAOSXCOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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